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In the ever-expanding landscape of sugar substitutes, stevia and sucralose have emerged as
two of the most popular choices for consumers and food manufacturers alike. Both offer the
allure of sweetness without the calories, but how do they truly compare on the palate? This
guide delves into the sensory science behind these two sweeteners, providing a
comprehensive comparison of their sweetness profiles, supported by experimental data from
sensory panel evaluations.

Sweetness Profile: A Quantitative Comparison

Sensory panels, composed of trained tasters, meticulously evaluate and quantify the sensory
attributes of food ingredients. The following tables summarize the key findings from studies
comparing the sweetness and other sensory characteristics of stevia and sucralose.
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Time-Intensity Profiles: The Sweetness Journey

The perception of sweetness is not static; it evolves from the moment a substance touches the

tongue until after it is swallowed. Time-intensity studies measure this dynamic sensory

experience.
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Dose-Response Relationship: More Isn't Always

Sweeter

The relationship between the concentration of a sweetener and its perceived sweetness

intensity is not always linear.

Sweetener

Dose-Response Behavior

Stevia (Reb A)

Exhibits a flatter dose-response curve at higher

concentrations, meaning that beyond a certain

point, increasing the concentration does not

significantly increase the perceived sweetness.

[1]

Sucralose

Shows a more linear dose-response

relationship, with sweetness intensity increasing

more predictably with concentration.[1]

Experimental Protocols: The Science Behind the

Taste
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The data presented in this guide is derived from rigorous sensory evaluation studies. A typical
experimental protocol for a sensory panel comparison of sweeteners involves the following

steps:

o Panelist Selection and Training: A group of individuals is screened for their sensory acuity
and ability to discriminate between different tastes. They then undergo extensive training to
familiarize themselves with the specific sensory attributes to be evaluated (e.g., sweetness,
bitterness, aftertaste) and the rating scales to be used.

o Sample Preparation: Solutions of stevia, sucralose, and a sucrose control are prepared at
equi-sweet concentrations, meaning they are formulated to have the same perceived level of
sweetness. This is crucial for a fair comparison of other sensory attributes. The
concentrations are determined through preliminary testing.

o Evaluation Method:

o Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various sensory
attributes (e.g., sweetness, bitterness, metallic taste, aftertaste) on a structured scale
(e.g., a 15-cm line scale).

o Time-Intensity (TI1) Analysis: Panelists continuously rate the perceived intensity of a
specific attribute (e.g., sweetness) over a period of time, from initial tasting to after
swallowing, to capture the dynamic sensory profile.

o Data Analysis: The collected data is statistically analyzed to identify significant differences in
the sensory profiles of the sweeteners.

Below is a graphical representation of a typical sensory evaluation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Comparison of Psychophysical Dose-Response Behaviour across 16 Sweeteners -
PMC [pmc.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]

» 3. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-
Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a
Peach Juice Matrix - PMC [pmc.ncbi.nim.nih.gov]

e 4. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and
M) - PMC [pmc.ncbi.nim.nih.gov]

¢ 5. mdpi.com [mdpi.com]

e 6. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream -
PMC [pmc.ncbi.nlm.nih.gov]

e 7. sensorysociety.org [sensorysociety.org]
o 8. researchgate.net [researchgate.net]

e 9. researchgate.net [researchgate.net]

e 10. jsfcs.org [jsfcs.org]

» To cite this document: BenchChem. [A Tale of Two Sweeteners: A Sensory Showdown
Between Stevia and Sucralose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7908634#sensory-panel-comparison-of-stevia-
powder-and-sucralose-sweetness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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